4-chloro-1-methyl-N-(pyridin-4-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
4-Chloro-1-methyl-N~3~-(4-pyridyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a chloro group, a methyl group, and a pyridyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N~3~-(4-pyridyl)-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The chloro and methyl groups are introduced through electrophilic substitution reactions. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride, while methylation can be performed using methyl iodide or dimethyl sulfate.
Coupling with Pyridine: The pyridyl group is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridyl boronic acid and a suitable palladium catalyst.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-1-methyl-N~3~-(4-pyridyl)-1H-pyrazole-3-carboxamide may involve continuous flow processes to enhance efficiency and yield. Key considerations include the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-methyl-N~3~-(4-pyridyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced analogs with hydrogen atoms replacing the chloro or other substituents.
Substitution: Substituted products where the chloro group is replaced by nucleophiles.
Scientific Research Applications
4-Chloro-1-methyl-N~3~-(4-pyridyl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-chloro-1-methyl-N~3~-(4-pyridyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1-methyl-1H-pyrazole-3-carboxamide: Lacks the pyridyl group, which may affect its biological activity.
1-Methyl-N~3~-(4-pyridyl)-1H-pyrazole-3-carboxamide: Lacks the chloro group, potentially altering its reactivity and interactions.
4-Chloro-1-methyl-1H-pyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, influencing its chemical properties.
Uniqueness
4-Chloro-1-methyl-N~3~-(4-pyridyl)-1H-pyrazole-3-carboxamide is unique due to the combination of its substituents, which confer specific chemical and biological properties
Properties
Molecular Formula |
C10H9ClN4O |
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Molecular Weight |
236.66 g/mol |
IUPAC Name |
4-chloro-1-methyl-N-pyridin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C10H9ClN4O/c1-15-6-8(11)9(14-15)10(16)13-7-2-4-12-5-3-7/h2-6H,1H3,(H,12,13,16) |
InChI Key |
HXNAAYXRKDQIDM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NC2=CC=NC=C2)Cl |
Origin of Product |
United States |
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